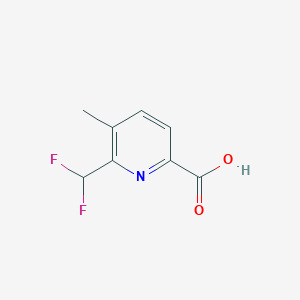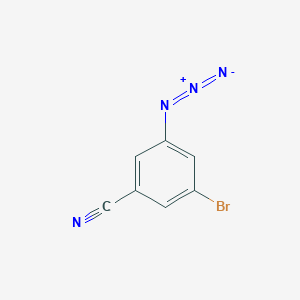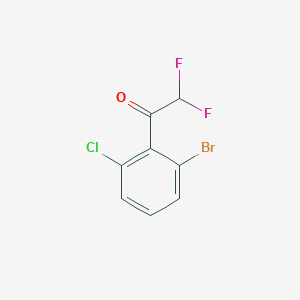
2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a difluoromethyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Introduction of Difluoromethyl Group: A common method involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of 2-(Difluoromethyl)-3-methylpyridine-6-carboxaldehyde.
Reduction: Formation of 2-(Difluoromethyl)-3-methylpyridine-6-methanol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure-activity relationship is investigated to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its unique chemical properties contribute to the effectiveness and selectivity of these products.
作用機序
The mechanism of action of 2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)-3-methylpyridine-6-carboxylic acid: Similar structure but with a trifluoromethyl group, which can alter its chemical and biological properties.
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid: Variation in the position of the methyl group, affecting its reactivity and applications.
2-(Difluoromethyl)-3-ethylpyridine-6-carboxylic acid: Substitution with an ethyl group instead of a methyl group, leading to different steric and electronic effects.
Uniqueness
2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and potential as a bioactive molecule.
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-3-5(8(12)13)11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13) |
InChIキー |
WHUGCAZGMHRYOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)C(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)


